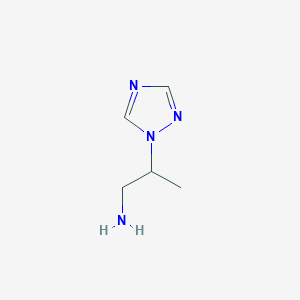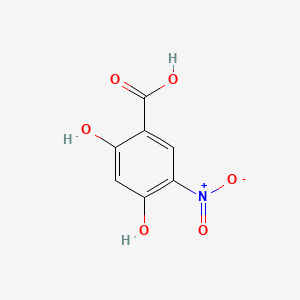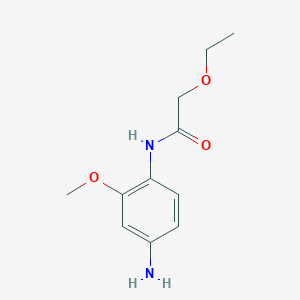
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is an organic compound with a complex structure that includes an amide group, an amino group, and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-ethylphenol.
Formation of Intermediate: The first step involves the reaction of 5-amino-2-methylphenol with a suitable acylating agent to form an intermediate compound.
Etherification: The intermediate is then subjected to etherification with 4-ethylphenol under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes: Employing automated processes to ensure consistency and purity of the product.
Quality Control: Implementing stringent quality control measures to monitor the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethylphenoxy group can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Compounds with substituted ethylphenoxy groups.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Material Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as amide and amino groups.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide: Similar structure but with a methyl group instead of an ethyl group.
N-(5-Amino-2-methylphenyl)-2-(4-phenoxy)-propanamide: Similar structure but without the ethyl group.
Uniqueness
Functional Groups:
Reactivity: The specific arrangement of functional groups influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-6-9-16(10-7-14)22-13(3)18(21)20-17-11-15(19)8-5-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNBNSLDNLMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B1317957.png)
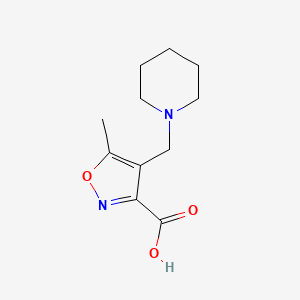
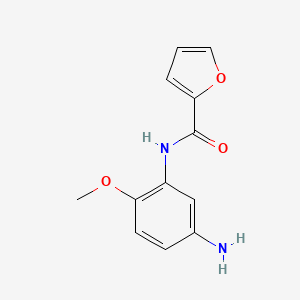
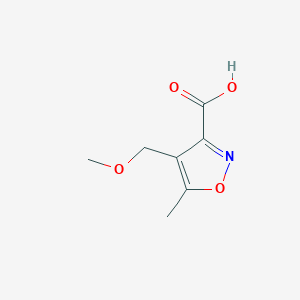
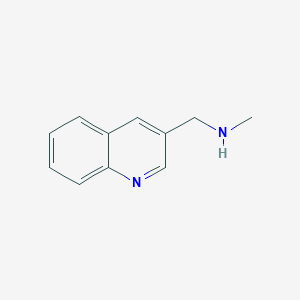
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)
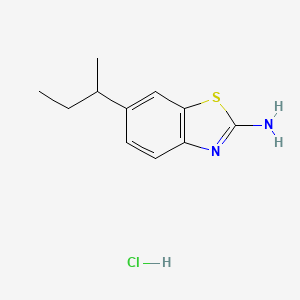

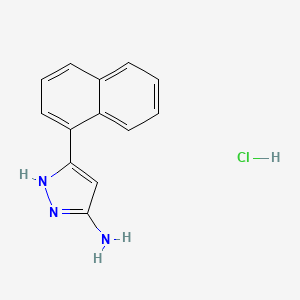

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)
